molecular formula C19H24ClN5O2 B2636574 N-(2-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946232-05-9

N-(2-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2636574
CAS No.: 946232-05-9
M. Wt: 389.88
InChI Key: MCHKHVKMFKJKPV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24ClN5O2 and its molecular weight is 389.88. The purity is usually 95%.
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Biological Activity

N-(2-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known by its CAS number 946355-75-5, has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique structural framework that includes a piperazine moiety linked to a pyrimidine ring, which is known for its diverse biological activities.

The molecular formula of the compound is C21H22ClN4O2C_{21}H_{22}ClN_{4}O_{2}, with a molecular weight of 362.4 g/mol. Its structure features a chlorophenyl group and an isopropoxy-substituted pyrimidine, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H22ClN4O2
Molecular Weight362.4 g/mol
CAS Number946355-75-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to inhibit specific kinases and enzymes involved in cell signaling pathways, thereby modulating cellular responses. Such interactions can lead to alterations in cell proliferation, apoptosis, and inflammatory responses.

Antiviral Activity

Research indicates that compounds with similar structural motifs have shown promising antiviral properties. For instance, studies have demonstrated that certain pyrimidine derivatives exhibit significant inhibition of viral replication in cell-based assays. The mechanism often involves the inhibition of reverse transcriptase and other viral enzymes, suggesting that this compound could exhibit analogous antiviral effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, potentially making it a candidate for developing new antibiotics. The presence of the piperazine and pyrimidine rings is thought to enhance its interaction with microbial targets .

Anticancer Potential

In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines. The structural components of this compound may contribute to this effect through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

  • Antiviral Efficacy : A study evaluating the antiviral efficacy of related compounds reported EC50 values ranging from 130 µM to 263 µM against specific viral strains, indicating a moderate level of activity that warrants further investigation .
  • Antimicrobial Testing : In tests against common bacterial strains, derivatives similar to this compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) below 100 µg/mL in some cases .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(2-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibit significant anticancer activity. Studies have shown that derivatives containing pyrimidine rings can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance:

  • Mechanism of Action : The compound may modulate kinase activity or inhibit specific enzymes involved in cancer progression, leading to reduced cell viability in various cancer cell lines.
  • Case Study : A study demonstrated that related pyrimidine derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines, suggesting their potential for therapeutic applications.

Antiviral Activity

Compounds with structures similar to this compound have also been investigated for their antiviral properties. Certain pyrimidine derivatives have shown efficacy against various viruses by interfering with viral replication mechanisms:

  • Mechanism of Action : The compound may bind to viral enzymes or receptors, disrupting their function and inhibiting viral replication.
  • Case Study : Research found that similar compounds inhibited viral replication at low concentrations (EC50 values ranging from 5–28 μM), indicating their potential as antiviral agents.

Future Directions in Research

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways involved in its action.
  • Structure-Activity Relationship (SAR) Analysis : Optimizing the compound's structure for enhanced potency and selectivity against desired targets.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-7-5-4-6-15(16)20/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHKHVKMFKJKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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